(S)-叔丁基2-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

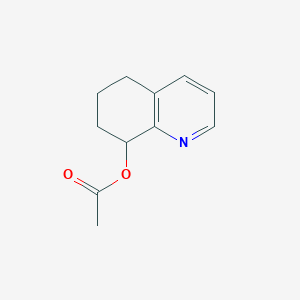

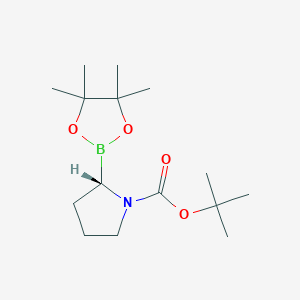

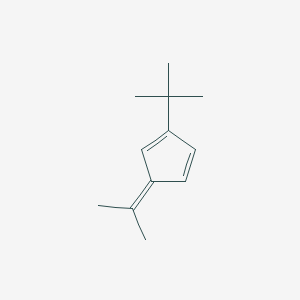

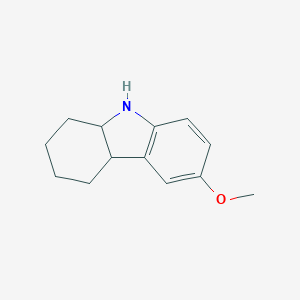

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H28BNO4 and its molecular weight is 297.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

葡萄糖敏感性聚合物

该化合物可用于制造葡萄糖敏感性聚合物,在糖尿病治疗中实现自调节胰岛素释放。 它作为诊断剂发挥作用,并在伤口愈合和肿瘤靶向方面有应用 .

光动力学癌症治疗

苯基硼酸频哪醇酯偶联的壳聚糖-聚乙二醇共聚物在结构上与我们感兴趣的化合物相似,已被探索用于基于光敏剂的光动力学治疗癌症 .

有机合成

该化合物可用于有机合成,特别是在铃木-宫浦偶联反应中,该反应对创建复杂有机分子至关重要 .

药物递送系统

使用该化合物的结构修饰版本开发了一种活性氧 (ROS) 响应性药物递送系统。 它已被用于将姜黄素封装在纳米颗粒中以实现靶向药物递送 .

水凝胶中的胰岛素释放

源自硼酸频哪醇酯的水凝胶 (HGs) 可以在其基质中容纳胰岛素。 这些 HGs 的粘弹性可以调整以控制高血糖条件下胰岛素的释放速率 .

作用机制

Target of Action

Boronic esters, such as pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation of pinacol boronic esters is one such transformation . This process involves the removal of the boron moiety from the compound, which is a crucial step in many synthetic applications .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action largely depends on the specific reaction it is involved in. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound contributes to the formation of carbon–carbon bonds . In protodeboronation, the compound loses its boron moiety, which can be a crucial step in synthetic applications .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can greatly affect the rate of reaction of boronic pinacol esters . , which could also influence the compound’s action and stability.

属性

IUPAC Name |

tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGNZLKFNXJLGC-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCN2C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587847 |

Source

|

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149682-82-6 |

Source

|

| Record name | tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)